molecular formula C6H6FN3O2 B1387121 5-Fluoro-4-methyl-3-nitropyridin-2-amine CAS No. 917918-86-6

5-Fluoro-4-methyl-3-nitropyridin-2-amine

Cat. No. B1387121
M. Wt: 171.13 g/mol
InChI Key: LRBDERXAUBXSGI-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6FN3O2 and a molecular weight of 171.13 g/mol. It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 5-Fluoro-4-methyl-3-nitropyridin-2-amine, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Molecular Structure Analysis

The crystal structure of 2-amino-4-methyl-3-nitropyridine, a compound similar to 5-Fluoro-4-methyl-3-nitropyridin-2-amine, has been elucidated .


Chemical Reactions Analysis

Nitropyridines, including 5-Fluoro-4-methyl-3-nitropyridin-2-amine, undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Safety And Hazards

While specific safety and hazard information for 5-Fluoro-4-methyl-3-nitropyridin-2-amine is not available, similar compounds like 2-Amino-5-bromo-3-nitropyridine are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-fluoro-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBDERXAUBXSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652042
Record name 5-Fluoro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-3-nitropyridin-2-amine

CAS RN

917918-86-6
Record name 5-Fluoro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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